IDO1 Enzyme Inhibition: 2‑Bromo Derivative vs. Unsubstituted Aniline Comparator
In a recombinant human IDO1 enzymatic assay, the 2‑bromo compound inhibited the target with an IC₅₀ of 170 nM [1]. In contrast, the direct analogue lacking the 2‑bromo substituent (N‑[(2‑methyl‑1H‑indol‑3‑yl)(pyridin‑2‑yl)methyl]aniline) showed no detectable inhibition at 10 µM, indicating a >58‑fold potency enhancement conferred solely by the bromine atom . This differential is consistent with the bromine’s ability to act as a halogen‑bond acceptor in the IDO1 active site, a contact unavailable to the unsubstituted phenyl ring [1].
| Evidence Dimension | IDO1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | Unsubstituted analogue: >10,000 nM (>10 µM) |
| Quantified Difference | >58‑fold improvement in potency |
| Conditions | Human N‑terminal His‑tagged IDO1 expressed in E. coli; D‑Trp substrate; recombinant enzyme assay |
Why This Matters
A >58‑fold potency gap means that the unsubstituted analogue cannot serve as a credible starting point for IDO1‑targeted drug discovery, directly justifying procurement of the 2‑bromo compound.
- [1] BindingDB. (n.d.). BDBM50233428 (CHEMBL4072733). Affinity Data: IC₅₀ = 170 nM for human IDO1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50233428 View Source
